

# An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone

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## Compound of Interest

Compound Name: 1-(2-Methoxy-4-nitrophenyl)ethanone

Cat. No.: B2718341

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## Abstract

This technical guide provides a comprehensive literature review of **1-(2-Methoxy-4-nitrophenyl)ethanone** (CAS No. 90564-14-0), a substituted nitroaromatic ketone. Due to the limited availability of detailed experimental data for this specific compound in published literature, this guide also presents a thorough analysis of its closely related isomer, 1-(4-methoxy-3-nitrophenyl)ethanone, to offer valuable context for researchers. The guide covers potential synthetic routes, physicochemical properties, and a discussion of the potential biological activities based on the known pharmacology of related nitroaromatic and acetophenone compounds. All quantitative data is summarized in structured tables, and proposed experimental workflows are visualized using Graphviz diagrams.

## Introduction to 1-(2-Methoxy-4-nitrophenyl)ethanone

**1-(2-Methoxy-4-nitrophenyl)ethanone** is a member of the nitroacetophenone class of organic compounds, characterized by a phenyl ring substituted with a methoxy group, a nitro group, and an ethanone moiety. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions.

## Physicochemical Properties

Detailed experimental data for **1-(2-Methoxy-4-nitrophenyl)ethanone** is not extensively reported in the available literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known:

Property	Value	Source
CAS Number	90564-14-0	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	[3][4]
Molecular Weight	195.17 g/mol	
Canonical SMILES	CC(=O)C1=C(C=C(C=C1))OC	N/A
InChI Key	N/A	N/A
Appearance	Not Reported	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A
Solubility	Not Reported	N/A

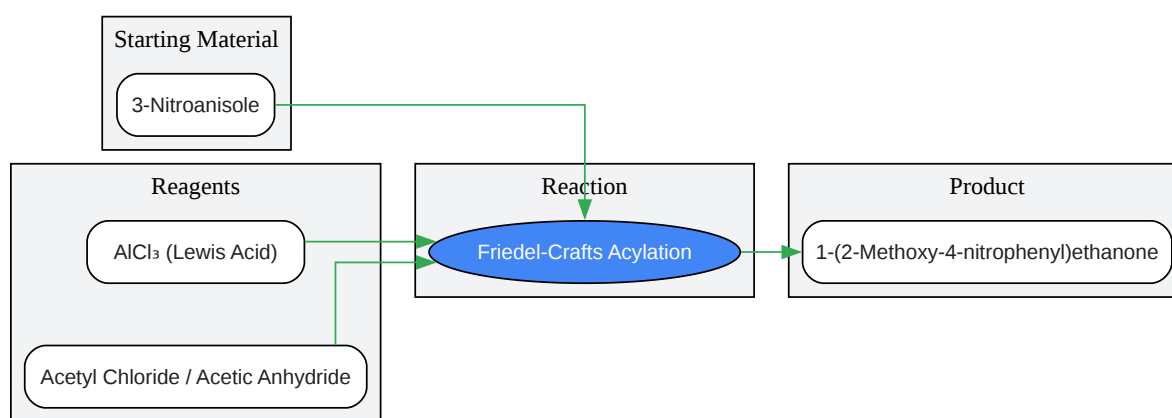
## Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone

While a specific, detailed experimental protocol for the synthesis of **1-(2-Methoxy-4-nitrophenyl)ethanone** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis could likely be achieved via two primary pathways:

- Pathway A: Friedel-Crafts acylation of 3-nitroanisole.
- Pathway B: Nitration of 2-methoxyacetophenone.

## Proposed Synthetic Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[5][6] In this proposed pathway, 3-nitroanisole would be acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ). The methoxy group is an ortho-, para-director, and the nitro group is a meta-director. In 3-nitroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, the directing effects of both groups reinforce the substitution at the C2, C4, and C6 positions. The steric hindrance at the C2 position between the two substituents might favor acylation at the C4 or C6 position.



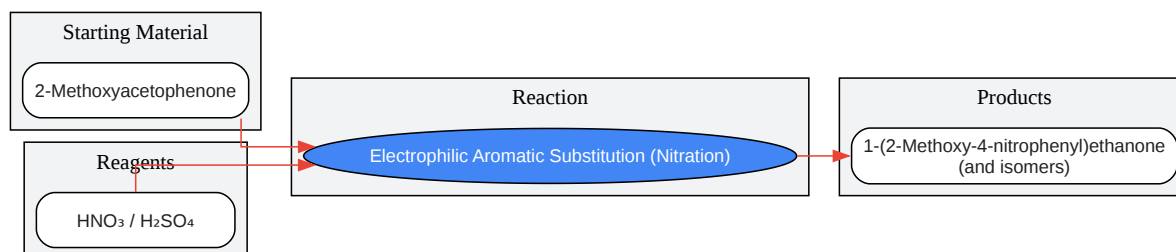
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Proposed Synthesis via Friedel-Crafts Acylation.

## Proposed Synthetic Pathway B: Nitration of 2-Methoxyacetophenone

Alternatively, the target compound could be synthesized by the nitration of 2-methoxyacetophenone.[7] The methoxy group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. In 2-methoxyacetophenone, the positions para to the methoxy group (C4) and ortho (C6) are activated. The position meta to the acetyl group is C5. The strong directing effect of the

methoxy group would likely dominate, leading to nitration primarily at the C4 and C6 positions.  
[8][9] Separation of the resulting isomers would be necessary.



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Proposed Synthesis via Nitration.

## Spectroscopic Data

No specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **1-(2-Methoxy-4-nitrophenyl)ethanone** has been found in the reviewed literature. For research purposes, it is recommended to perform full spectral analysis upon synthesis and purification of the compound.

## A Closely Related Isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone

In contrast to the target compound, more information is available for its isomer, 1-(4-methoxy-3-nitrophenyl)ethanone (CAS No. 6277-38-9).

## Physicochemical Properties of 1-(4-Methoxy-3-nitrophenyl)ethanone

Property	Value	Source
CAS Number	6277-38-9	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[10]</a>
Molecular Weight	195.17 g/mol	<a href="#">[10]</a>
Appearance	Not Reported	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	<a href="#">[13]</a>
Solubility	Not Reported	N/A

## Spectroscopic Data of 1-(4-Methoxy-3-nitrophenyl)ethanone

Some spectral information for this isomer is available in public databases.

Technique	Data	Source
<sup>1</sup> H NMR	Data available in the NIST WebBook	<a href="#">[10]</a>
<sup>13</sup> C NMR	Data available from SpringerMaterials	<a href="#">[10]</a>
FTIR	KBr Wafer spectrum available from SpectraBase	<a href="#">[10]</a>
Mass Spectrometry	Data available in the NIST Mass Spectrometry Data Center	<a href="#">[10]</a>

## Potential Biological Activities: A Contextual Overview

While there is no direct biological data for **1-(2-Methoxy-4-nitrophenyl)ethanone**, the biological activities of related nitro compounds and acetophenone derivatives have been studied, providing a basis for predicting its potential pharmacological relevance.

## Biological Activities of Nitro Compounds

Nitroaromatic compounds are known to exhibit a wide range of biological activities.<sup>[14][15]</sup> The nitro group can act as both a pharmacophore and a toxicophore.<sup>[14]</sup> Its presence can lead to a variety of biological effects, including:

- **Antimicrobial Activity:** Many nitro compounds display antibacterial and antifungal properties.<sup>[14][15]</sup> This is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other cellular components.<sup>[14]</sup>
- **Anticancer Activity:** Certain nitroaromatic compounds have been investigated for their potential as anticancer agents.<sup>[16]</sup> Their mechanism of action can involve the induction of oxidative stress in cancer cells.
- **Anti-inflammatory Activity:** Some nitro-containing chalcones have shown anti-inflammatory properties.<sup>[17]</sup>

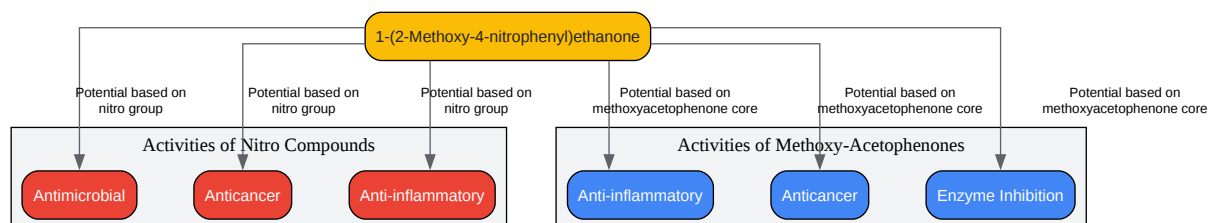
## Biological Activities of Methoxy-Substituted Acetophenones

Acetophenone derivatives, particularly those with hydroxyl and methoxy substitutions, are found in various plant species and have been reported to possess a range of pharmacological activities.<sup>[18]</sup> These include:

- **Anti-inflammatory Effects:** 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate inflammatory responses by inhibiting the NF- $\kappa$ B signaling pathway.<sup>[19]</sup>
- **Anticancer Properties:** Certain methoxyacetophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.<sup>[19]</sup>
- **Enzyme Inhibition:** Some substituted acetophenones exhibit inhibitory activity against enzymes like  $\alpha$ -amylase, collagenase, and aldose reductase, suggesting potential

applications in managing diabetes.[19]

Given these activities of related compounds, **1-(2-Methoxy-4-nitrophenyl)ethanone** could be a candidate for screening in antimicrobial, anticancer, and anti-inflammatory assays.



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Potential Biological Activities based on Structural Moieties.

## Conclusion

**1-(2-Methoxy-4-nitrophenyl)ethanone** is a chemical compound with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of detailed, publicly available scientific literature on its synthesis, characterization, and biological activity. This guide has outlined plausible synthetic routes and provided a contextual overview of its potential biological relevance by examining its structural analogs. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to pursue its synthesis and to conduct thorough spectroscopic and biological evaluations.

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